molecular formula C10H12N4O2 B1475773 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine CAS No. 2098030-03-4

2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B1475773
CAS No.: 2098030-03-4
M. Wt: 220.23 g/mol
InChI Key: TYCGYIOSKXXTML-UHFFFAOYSA-N
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Description

2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged heterocyclic systems: an isoxazole and a 1,2,4-oxadiazole, both of which are known to contribute to valuable pharmacological properties. The 5-cyclopropyl substitution on the isoxazole ring is a common feature used to fine-tune the molecule's metabolic stability and lipophilicity . 1,2,4-Oxadiazoles bearing an amine-functionalized side chain, such as the 2-aminoethyl group in this compound, are frequently investigated as key components in the development of novel bioactive molecules . While the specific biological profile of this exact molecule is a subject of ongoing investigation, compounds featuring the 1,2,4-oxadiazole core are being intensively researched for a range of biological activities . Furthermore, structurally similar heterocyclic compounds are explored in advanced therapeutic areas, including as endoparasitic agents . This combination of features makes this compound a versatile and promising building block for researchers designing and synthesizing new chemical entities for biological evaluation. For Research Use Only. Not for human use.

Properties

IUPAC Name

2-[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-4-3-9-12-10(14-16-9)7-5-8(15-13-7)6-1-2-6/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCGYIOSKXXTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine represents a novel structure within the realm of medicinal chemistry, particularly known for its potential biological activities. This article examines the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₁N₃O₂
  • Molecular Weight: 181.21 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its interaction with cyclooxygenase enzymes (COX), particularly COX-2. COX enzymes are critical in the inflammatory process and are significant targets for anti-inflammatory drugs.

Research indicates that compounds similar to this compound exhibit selective inhibition of COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs (non-steroidal anti-inflammatory drugs) .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits COX-2 activity in human cell lines. The inhibition is dose-dependent, with significant reductions in prostaglandin E2 (PGE2) levels observed at concentrations ranging from 10 to 100 µM. This reduction correlates with decreased inflammatory responses in cell cultures .

In Vivo Studies

Animal models have further validated the anti-inflammatory potential of this compound. In a study involving rats with induced arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain behavior compared to control groups treated with placebo .

Case Studies

StudyObjectiveResults
Study 1 Evaluate COX inhibitionSignificant reduction in PGE2 levels; selective COX-2 inhibition observed.
Study 2 Assess anti-inflammatory effects in arthritis modelDecreased joint swelling and pain; effective at doses of 10 mg/kg.
Study 3 Toxicity assessmentNo gastrointestinal toxicity noted after prolonged administration.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy and safety profile of this compound. Variations in substituents on the oxadiazole and isoxazole rings have been shown to influence potency against COX enzymes.

Key Findings:

  • Cyclopropyl Substitution: Enhances selectivity for COX-2.
  • Oxadiazole Modifications: Altering nitrogen positions can improve binding affinity.
  • Amino Group Positioning: Critical for maintaining biological activity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine with structurally related compounds, focusing on substituents, molecular weight, and physical properties:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Melting Point (°C) Solubility/Salt Form Key Structural Differences
Target Compound 5-Cyclopropylisoxazol-3-yl ~265.27* N/A Likely hydrochloride Unique isoxazole-oxadiazole fusion
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 4-Chlorophenyl 260.12 N/A Hydrochloride Phenyl vs. isoxazole substituent
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride Furan-2-yl 215.64 N/A Hydrochloride Furan vs. isoxazole substituent
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Methyl 127.15 116–119 Free base or oxalate salt Simpler methyl substituent
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine Isopropyl-triazole 168.24 N/A Free base Triazole core vs. oxadiazole

*Estimated based on formula C₁₁H₁₃N₅O₂.

Key Observations :

  • Substituent Effects : The cyclopropylisoxazole group in the target compound introduces greater steric bulk and lipophilicity compared to phenyl, furan, or methyl substituents. This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility unless formulated as a salt (e.g., hydrochloride) .
  • Salt Formation : Hydrochloride salts (common in analogs like ) improve solubility, critical for bioavailability in drug development.
  • Thermal Stability : Methyl-substituted oxadiazole derivatives (e.g., compound 6 in ) exhibit moderate melting points (~116–119°C), suggesting the target compound may similarly remain stable at room temperature.
Pharmacological and Biochemical Potential

While direct data on the target compound’s bioactivity is absent, structurally related compounds exhibit diverse applications:

  • Enzyme Inhibition : Sphingosine kinase 1 (SphK1) inhibitors (e.g., SLP7111228 in ) use oxadiazole cores for binding affinity. The target’s oxadiazole-isoxazole system may similarly target lipid kinases.
  • Carbonic Anhydrase Modulation : Ethylamine-linked heterocycles (e.g., compounds in ) activate carbonic anhydrase I, indicating possible therapeutic roles in metabolic disorders.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation of the isoxazole ring with the cyclopropyl substituent.
  • Construction of the 1,2,4-oxadiazole ring linked to the isoxazole.
  • Introduction of the ethan-1-amine side chain at the 5-position of the oxadiazole.

These steps are carried out using classical heterocyclic synthesis techniques involving cyclization reactions, amidoxime intermediates, and coupling reactions.

Preparation of the 5-Cyclopropylisoxazole Intermediate

The isoxazole ring bearing the cyclopropyl substituent at the 5-position is commonly prepared by:

  • Cycloaddition or condensation reactions between appropriate nitrile oxides and alkynes or alkenes.
  • Use of cyclopropyl-substituted precursors to introduce the cyclopropyl group directly onto the isoxazole ring.

For example, a cyclopropyl-substituted β-ketoester or nitrile oxide can be reacted under controlled conditions to yield the 5-cyclopropylisoxazole core.

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is typically formed by cyclization of amidoxime derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides, esters). The general approach involves:

  • Synthesis of an amidoxime intermediate from a nitrile precursor.
  • Reaction of the amidoxime with a carboxylic acid derivative to induce cyclodehydration, forming the oxadiazole ring.

This step can be optimized by varying the activating agents, solvents, and temperature to improve yield and purity.

Coupling of Isoxazole and Oxadiazole Units

The linkage between the isoxazole and oxadiazole rings at the 3- and 5-positions respectively is achieved by:

  • Functional group transformations that allow coupling, such as halogenation followed by nucleophilic substitution.
  • Use of cross-coupling reactions (e.g., Suzuki or Stille coupling) if suitable halide and boronate or stannane intermediates are prepared.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine substituent at the 5-position of the oxadiazole ring is introduced by:

  • Alkylation reactions using haloalkylamines or protected amines.
  • Reductive amination or nucleophilic substitution on suitable precursors.

Protection and deprotection strategies may be employed to avoid side reactions and ensure selective functionalization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Isoxazole formation Cyclopropyl nitrile oxide + alkyne, reflux 70-85 Solvent: dichloromethane or toluene
Amidoxime synthesis Hydroxylamine + nitrile, base, room temp 80-90 Mild conditions preferred
Oxadiazole cyclization Amidoxime + acid chloride, pyridine, heat 60-75 Cyclodehydration step
Coupling of heterocycles Pd-catalyzed cross-coupling, inert atmosphere 65-80 Requires anhydrous conditions
Ethan-1-amine introduction Alkylation with bromoethylamine, base 70-85 Protection of amine may be needed

Research Findings and Optimization

  • The cyclopropyl group enhances the biological activity and metabolic stability of the compound.
  • Oxadiazole ring formation is sensitive to reaction conditions; optimizing temperature and solvent improves yields.
  • Cross-coupling strategies allow modular synthesis, facilitating the preparation of analogs.
  • Protection of the ethanamine moiety prevents side reactions during coupling steps.
  • Purification typically involves column chromatography and crystallization to achieve pharmaceutical-grade purity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine?

Answer:
A common approach involves multi-step heterocyclic coupling. For example:

  • Step 1: Synthesis of the 5-cyclopropylisoxazole-3-carboxylic acid intermediate via cyclopropanation of isoxazole precursors under acidic conditions.
  • Step 2: Formation of the 1,2,4-oxadiazole ring by reacting the acid with a nitrile source (e.g., acetamide) in the presence of POCl₃, as described in similar oxadiazole syntheses .
  • Step 3: Functionalization with ethanamine via nucleophilic substitution or reductive amination.
    Purification typically involves recrystallization from DMF/acetic acid mixtures or column chromatography .

Advanced: How can computational methods resolve contradictions in the compound's tautomeric stability or reactivity?

Answer:
Density Functional Theory (DFT) calculations can model tautomeric equilibria (e.g., oxadiazole vs. triazole forms) by comparing Gibbs free energy differences. Molecular docking studies may predict binding affinities to biological targets, explaining discrepancies in bioactivity data. For instance, tautomer-dependent steric effects could alter interactions with enzymes or receptors . Experimental validation via X-ray crystallography (as in ) is critical to confirm dominant tautomers .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify cyclopropyl protons (δ ~0.8–1.5 ppm) and oxadiazole/amine functionality.
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (N-H stretch).
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion confirmation.
  • X-ray Crystallography: Resolves tautomeric ambiguity and confirms planarity of heterocyclic rings, as demonstrated for analogous triazole systems .

Advanced: What experimental design principles apply to studying the compound's environmental fate or biodegradation?

Answer:
Adopt a tiered approach:

  • Lab-Scale Stability Tests: Expose the compound to varying pH, UV light, and microbial cultures. Monitor degradation via HPLC or LC-MS .
  • Ecotoxicology Assays: Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values).
  • Field Studies: Track bioaccumulation in soil/water systems using isotopic labeling. Reference frameworks like OECD guidelines ensure reproducibility .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (P210) .
  • Waste Disposal: Segregate hazardous waste (e.g., POCl₃ byproducts) and consult certified disposal services .

Advanced: How does the cyclopropyl group impact the compound's pharmacokinetic profile?

Answer:

  • Lipophilicity: Cyclopropane increases logP, enhancing membrane permeability (predicted via ChemAxon or ACD/Labs).
  • Metabolic Stability: The strained ring may resist cytochrome P450 oxidation, prolonging half-life. Validate via liver microsome assays .
  • Crystal Packing: Cyclopropyl steric effects could reduce solubility, necessitating salt formation (e.g., hydrochloride) .

Basic: What analytical methods quantify purity and stability under storage?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Karl Fischer Titration: Monitors moisture content to prevent hydrolysis.
  • Accelerated Stability Studies: Store at 40°C/75% RH for 6 months; track degradation products .

Advanced: How to address discrepancies in bioactivity data across different assay models?

Answer:

  • Orthogonal Assays: Compare enzyme inhibition (e.g., IC₅₀) with cell-based viability assays (MTT/WST-1).
  • Dose-Response Curves: Ensure linearity across concentrations (R² > 0.95).
  • Control for Tautomerism: Pre-equilibrate compound solutions to favor the bioactive tautomer .

Basic: What are the key challenges in scaling up synthesis?

Answer:

  • Exothermic Reactions: Use controlled addition of POCl₃ to prevent runaway reactions .
  • Purification: Switch from column chromatography to fractional crystallization for cost efficiency.
  • Yield Optimization: Modify solvent polarity (e.g., DMF → ethanol/water) .

Advanced: Can this compound serve as a precursor for fused heterocyclic systems?

Answer:
Yes. The oxadiazole and isoxazole rings are reactive toward:

  • Cycloaddition Reactions: With alkynes or nitriles to form pyridine or triazine derivatives.
  • Nucleophilic Substitution: Ethylenediamine or thiols can replace the amine group.
    Examples include self-condensation under acetyl chloride to form diisoxazolyl-dieneamines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

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